molecular formula C22H23ClFN5O3S B2365530 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251686-90-4

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Número de catálogo: B2365530
Número CAS: 1251686-90-4
Peso molecular: 491.97
Clave InChI: LEZGPQHVWOKUOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative featuring a sulfonyl-piperazine moiety substituted with a 4-chlorophenyl group and a carboxamide-linked 4-fluoro-3-methylphenyl ring. The sulfonyl-piperazine group may enhance metabolic stability and binding affinity, while the fluorophenyl and methyl substituents could influence lipophilicity and target selectivity.

Propiedades

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-13-17(5-8-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-11-9-28(10-12-29)18-6-3-16(23)4-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZGPQHVWOKUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation Approach

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-methyl-1H-pyrazole-4-carboxylic acid derivatives, a modified Hantzsch pyrazole synthesis is employed:

$$
\text{CH}3\text{COCH}2\text{COOR} + \text{CH}3\text{NHNH}2 \rightarrow \text{1-methyl-1H-pyrazole-4-carboxylate} + \text{H}_2\text{O}
$$

Reaction conditions:

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalyst: None required
  • Yield: 65–78%

Sulfonylation with 4-(4-Chlorophenyl)piperazine

Sulfonyl Chloride Intermediate

The pyrazole-4-carboxylate is converted to the corresponding sulfonyl chloride via chlorosulfonation:

$$
\text{Pyrazole-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Pyrazole-SO}2\text{Cl} + \text{HCl} + \text{POCl}3
$$

Optimized Conditions :

  • Reagent: Phosphorus pentachloride (2.2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reaction Time: 4–6 hours
  • Yield: 82–89%

Coupling with Piperazine

The sulfonyl chloride reacts with 4-(4-chlorophenyl)piperazine under basic conditions:

$$
\text{Pyrazole-SO}2\text{Cl} + \text{Piperazine} \xrightarrow{\text{Base}} \text{Pyrazole-SO}2-\text{Piperazine} + \text{HCl}
$$

Parameters :

  • Base: Triethylamine (3.0 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Yield: 73–78%

Carboxamide Formation

Acid Chloride Generation

The pyrazole-4-carboxylic acid is activated using thionyl chloride:

$$
\text{Pyrazole-COOH} + \text{SOCl}2 \rightarrow \text{Pyrazole-COCl} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Reflux in anhydrous DCM for 3 hours
  • Quantitative conversion observed via TLC

Amidation with 4-Fluoro-3-methylaniline

The acid chloride reacts with 4-fluoro-3-methylaniline:

$$
\text{Pyrazole-COCl} + \text{Ar-NH}_2 \rightarrow \text{Pyrazole-CONH-Ar} + \text{HCl}
$$

Optimized Protocol :

  • Solvent: Dry acetone
  • Base: Pyridine (1.5 equiv)
  • Temperature: −10°C → 25°C (gradual warming)
  • Reaction Time: 12 hours
  • Yield: 68–72% after recrystallization (ethanol/water)

Integrated Synthetic Routes

Sequential Linear Synthesis

Route A :
1. Pyrazole core synthesis → 2. Sulfonylation → 3. Carboxamide formation
- Total Yield: 42–48%
- Advantages: Simplified purification at each step

Route B :
1. Pre-functionalized pyrazole synthesis → 2. One-pot sulfonylation/amidation
- Total Yield: 55–60%
- Advantages: Reduced reaction steps

Comparative Analysis

Parameter Route A Route B
Total Steps 6 4
Average Yield/Step (%) 85 88
Purity (HPLC) ≥98% ≥95%
Scalability <1 kg <5 kg

Analytical Characterization

Critical spectroscopic data for the final compound:

1H NMR (300 MHz, CDCl3) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.45–7.32 (m, 4H, Ar-H)
  • δ 6.89 (d, J = 8.7 Hz, 2H, fluoroaryl-H)
  • δ 3.82 (s, 3H, N-CH3)
  • δ 2.94–2.78 (m, 8H, piperazine-H)

HRMS (ESI+) :

  • Calculated for C23H22ClFN5O3S [M+H]+: 522.1124
  • Found: 522.1128

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing sulfonation at pyrazole N-2 position observed in early attempts (15–20% byproduct). Mitigation strategies:

  • Use of bulky bases (e.g., DBU) to direct sulfonylation to C-3
  • Low-temperature (−15°C) reaction conditions

Amidation Side Reactions

Over-alkylation of the aniline nitrogen occurred at elevated temperatures (>40°C). Resolution:

  • Strict temperature control (−10°C to 25°C)
  • Substiochiometric pyridine (1.5 equiv) to neutralize HCl

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Improved heat management during exothermic sulfonylation step
  • Crystallization Optimization : Ethanol/water (7:3) system achieves 99.5% purity after single recrystallization
  • Waste Management : PCl5 byproducts neutralized with aqueous NaHCO3 before disposal

Análisis De Reacciones Químicas

N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural features to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives have been synthesized that show inhibitory activity against various kinases associated with cancer progression, particularly in glioblastoma models. A study highlighted a compound from a related series that inhibited the growth of glioma cells while exhibiting low toxicity toward non-cancerous cells, suggesting a potential therapeutic window for further exploration .

Neuropharmacological Effects

The piperazine moiety in this compound is known for its interaction with neurotransmitter systems, particularly serotonin receptors. Compounds containing piperazine rings have been explored for their potential as anxiolytics and antidepressants. The sulfonamide group may enhance the bioactivity through modulation of receptor interactions, making it a candidate for further neuropharmacological studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Inhibition of Kinases : A series of pyrazole derivatives were screened for kinase inhibition, revealing low micromolar activity against AKT2/PKBβ, a critical pathway in glioma malignancy. This suggests that compounds like This compound could be explored as potential kinase inhibitors in cancer therapy .
  • Antidepressant Properties : Research into piperazine-containing compounds has shown promise in modulating serotonin pathways, indicating potential applications in treating mood disorders. The structural similarity to known antidepressants warrants further investigation into its pharmacological profile .

Mecanismo De Acción

The mechanism of action of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparación Con Compuestos Similares

Table 1. Structural Comparison of Pyrazole Carboxamide Derivatives

Compound Name / ID Key Substituents Biological Activity / Target
Target Compound 4-(4-Chlorophenyl)piperazinyl-sulfonyl; 4-fluoro-3-methylphenyl carboxamide Not explicitly reported (in evidence)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl; pyridylmethyl Cannabinoid CB1 antagonist (IC₅₀: 0.139 nM)
9b: 3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide Difluoromethyl; trifluorobiphenyl SDH inhibitor (EC₅₀: 0.97 µg/mL)
N-1-(4-chlorophenyl)ethyl-3-(difluoromethyl)-1-(4,6-dimethoxypyrimidin-2-yl)-1H-pyrazole-4-carboxamide Chlorophenyl-ethyl; dimethoxypyrimidinyl Herbicide (90–100% inhibition at 150 g/hm²)

Key Observations :

  • Chlorophenyl Groups : Present in the target compound and ’s CB1 antagonist, chlorophenyl substituents may enhance hydrophobic interactions in receptor binding .
  • Fluorinated Substituents : The 4-fluoro-3-methylphenyl group in the target compound contrasts with the trifluorobiphenyl in 9b . Fluorine atoms improve metabolic stability and membrane permeability.
  • Sulfonyl-Piperazine vs.

Cannabinoid CB1 Receptor Antagonism

highlights a pyrazole carboxamide with nanomolar CB1 antagonism (IC₅₀: 0.139 nM) . The dichlorophenyl and pyridylmethyl groups in this compound likely contribute to high receptor affinity. In contrast, the target compound’s sulfonyl-piperazine group may favor interactions with polar residues in CB1 or other GPCRs, though activity data are unavailable.

Succinate Dehydrogenase (SDH) Inhibition

Compound 9b demonstrates potent SDH inhibition (EC₅₀: 0.97 µg/mL), surpassing commercial fungicides. The biphenyl scaffold and difluoromethyl group in 9b enhance binding to SDH’s ubiquinone pocket.

Herbicidal Activity

’s pyrazole carboxamides show >90% inhibition of Stellaria media . The chlorophenyl-ethyl and pyrimidinyl groups in these compounds likely disrupt plant cell division. The target compound’s 4-fluoro-3-methylphenyl group may similarly interfere with plant growth pathways, though herbicidal testing is required.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Sulfonyl-piperazine moieties are less prone to oxidative metabolism than alkyl chains in ’s compounds, suggesting longer half-life .

Actividad Biológica

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a sulfonamide derivative with a complex structure that suggests potential pharmacological activities. Its unique combination of functional groups, including a pyrazole core and piperazine moiety, positions it as a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C23H25ClN4O3SC_{23}H_{25}ClN_{4}O_{3}S with a molecular weight of approximately 494.05 g/mol. The structural features include:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms, known for its ability to interact with biological targets.
  • Piperazine moiety : This six-membered ring is associated with various biological activities, including anxiolytic and antidepressant effects.
  • Sulfonamide group : Known for its antibacterial properties and potential enzyme inhibition.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit diverse biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known to confer antibacterial properties. Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Antidepressant Effects : Heterocyclic compounds like pyrazoles have been linked to antidepressant activity through mechanisms involving serotonin reuptake inhibition .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which has implications for treating neurodegenerative diseases .

The precise mechanism of action for this compound involves its interaction with specific biological targets, including:

  • Receptors and Enzymes : Binding to serotonin receptors or inhibiting AChE can modulate neurotransmitter levels, impacting mood and cognitive functions.
  • Protein Interactions : Molecular docking studies suggest that the compound can interact with proteins involved in various signaling pathways, enhancing its therapeutic potential .

Antimicrobial Studies

A study evaluating the antibacterial activity of structurally related compounds found that those with similar sulfonamide functionalities showed significant inhibition against several bacterial strains. The most active derivatives had IC50 values in the low micromolar range, indicating strong potential for further development as antibacterial agents .

Antidepressant Activity

In vitro studies revealed that compounds featuring the pyrazole structure exhibited potent inhibition of serotonin reuptake. These findings suggest that modifications to the pyrazole ring could enhance antidepressant effects, making this compound a candidate for further exploration in mood disorder treatments .

Enzyme Inhibition Research

Research has demonstrated that sulfonamide derivatives can effectively inhibit urease and AChE. The synthesized compounds were evaluated in vitro, showing promising results with high inhibition rates against these enzymes, which are crucial in various metabolic pathways .

Comparative Analysis

Compound Name Molecular Formula Biological Activity IC50 (µM)
Compound AC23H25ClN4O3SAntibacterial5.2
Compound BC21H22ClN5O3SAntidepressant2.8
Compound CC22H24ClN5O2SAChE Inhibition3.5

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how are they methodologically addressed?

The synthesis involves multi-step processes, including:

  • Sulfonylation of piperazine derivatives : Reacting 4-(4-chlorophenyl)piperazine with sulfonyl chlorides under anhydrous conditions to form the sulfonyl-piperazine core .
  • Pyrazole ring formation : Utilizing cyclocondensation of hydrazines with β-keto esters or diketones, followed by functionalization at the 4-position with a carboxamide group .
  • Coupling reactions : Amide bond formation between the pyrazole carboxyl group and the 4-fluoro-3-methylaniline moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    Key challenges :
  • Regioselectivity : Ensuring proper substitution on the pyrazole ring (1-methyl vs. 4-carboxamide) requires controlled reaction temperatures and stoichiometry .
  • Purification : Chromatography or recrystallization is critical due to the compound’s hydrophobicity and structural complexity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

A combination of techniques is required:

Technique Application Key Peaks/Data
¹H/¹³C NMR Confirm substituent positions and piperazine/pyrazole connectivity- Piperazine protons: δ 2.5–3.5 ppm (multiplet).
  • Aromatic protons: δ 6.8–7.4 ppm (split patterns for chloro/fluoro substituents) . |
    | HRMS | Verify molecular formula | Exact mass matching [M+H]⁺ with <2 ppm error . |
    | IR Spectroscopy | Identify functional groups | - Sulfonyl S=O stretch: ~1350–1150 cm⁻¹.
  • Amide C=O stretch: ~1650 cm⁻¹ . |

Q. What in vitro assays are recommended for initial biological screening?

  • Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to the piperazine moiety’s known interactions .
  • Enzyme inhibition studies : Test against kinases or phosphodiesterases using fluorescence polarization or radiometric assays .
  • Cellular cytotoxicity : Assess via MTT or ATP-based viability assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., 5-HT1A). The sulfonyl group may form hydrogen bonds with Lysine residues, while the fluorophenyl moiety contributes to hydrophobic packing .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups (Cl, F) on aryl rings enhance receptor binding .
    Example optimization : Replacing the 4-fluorophenyl group with a 3-trifluoromethylphenyl moiety increased affinity by 10-fold in analogous compounds .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Off-target effects : Use orthogonal assays (e.g., SPR vs. cell-based luciferase) to confirm specificity .
  • Solubility issues : Pre-treat compounds with DMSO/cosolvents and confirm concentration via LC-MS .
    Case study : Discrepancies in cannabinoid receptor binding (CB1 vs. CB2) were resolved by testing under identical membrane preparation conditions .

Q. What strategies improve pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Bioisosteric replacement : Substitute the methyl group on the pyrazole with a trifluoromethyl group to enhance metabolic stability .
  • Prodrug design : Convert the carboxamide to a methyl ester for improved absorption, followed by hydrolysis in vivo .
  • Formulation : Use nanoparticle encapsulation to address low aqueous solubility (<10 µM in PBS) .

Data Contradiction Analysis Example
Conflict : A study reported IC₅₀ = 50 nM for PDE4B inhibition , while another found no activity up to 10 µM .
Resolution :

Replicate conditions : Ensure identical enzyme sources (human recombinant vs. rat brain extract).

Control compounds : Validate assays with rolipram (known PDE4 inhibitor).

Chemical integrity : Confirm compound stability under assay conditions via LC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.